5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde
Description
Properties
IUPAC Name |
5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-7-1-2-9-8(5-7)10(13)11-3-4-14-9/h1-2,5-6H,3-4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVNOMCIQBHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C=O)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933753-41-4 | |
| Record name | 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde typically involves multicomponent reactions and ring expansion strategies. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes . Another approach involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the oxazepine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated systems to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound is compared below with D9 ((E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide), a bioactive analog from the provided evidence.
The nitrogen in the oxazepine core may facilitate hydrogen bonding with biological targets, while the dioxocine in D9 relies on ether oxygen interactions. The carbaldehyde group offers reactivity distinct from D9’s acrylamide, which is known to act as a Michael acceptor .
Physicochemical Properties
| Property | 5-Oxo-...carbaldehyde (Predicted) | Compound D9 (Reported) |
|---|---|---|
| Molecular Weight | ~245 g/mol | 393.45 g/mol |
| LogP | ~1.2 (moderate lipophilicity) | 3.8 (high lipophilicity) |
| Solubility | Moderate (polar aldehyde group) | Low (hydrophobic aryl) |
The carbaldehyde derivative’s lower molecular weight and LogP suggest better aqueous solubility than D9, which may enhance bioavailability but reduce membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Heterocycle Size : D9’s eight-membered dioxocine may allow better target accommodation than the seven-membered oxazepine, explaining its superior EGFR activity.
- Functional Groups : D9’s acrylamide is critical for EGFR inhibition, while the carbaldehyde in the main compound might require derivatization (e.g., to hydrazones) for optimal activity.
Biological Activity
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is a compound belonging to the oxazepine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may contribute to its pharmacological properties. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Structural Features
The structural formula of this compound includes:
- Tetrahydrobenzo[f][1,4]oxazepine core : This bicyclic structure is known for various biological activities.
- Carbonyl group : Located at the 5-position, it plays a significant role in the compound's reactivity and interaction with biological targets.
- Aldehyde functional group : Present at the 7-position, it may enhance the compound's binding affinity to specific proteins or enzymes.
Biological Activity Overview
Research indicates that compounds with similar oxazepine structures exhibit various biological activities:
- Kinase Inhibition : The presence of the tetrahydrobenzo[f][1,4]oxazepine structure suggests potential applications as kinase inhibitors. Kinases are crucial in regulating cellular functions and signaling pathways, making them important targets for cancer therapy.
- Anticancer Potential : Some derivatives of oxazepines have shown promising anticancer activity. For instance, compounds with modifications in their structure have demonstrated selective cytotoxicity against cancer cell lines .
- Trypanocidal Activity : Recent studies have focused on the development of oxazepine derivatives for treating trypanosomiasis. These compounds disrupt essential cellular processes in Trypanosoma brucei parasites, leading to cell death .
The mechanism of action for this compound likely involves:
- Binding to Protein Targets : The compound may interact with specific enzymes or receptors within cells. For example, studies have shown that related compounds can bind to PEX14 proteins in trypanosomes .
- Disruption of Cellular Processes : By inhibiting key enzymes involved in cellular metabolism or signaling pathways, these compounds can induce apoptosis or inhibit cell proliferation.
Case Study 1: Kinase Inhibition
A study highlighted the kinase inhibitory properties of various oxazepine derivatives. The synthesized compounds were tested against several kinase targets and showed varying degrees of inhibition with IC50 values ranging from low to high micromolar concentrations. This suggests that structural modifications can significantly influence their bioactivity.
Case Study 2: Anticancer Activity
In vitro testing of oxazepine derivatives against cancer cell lines (e.g., CCRF-CEM leukemia cells) revealed that certain modifications increased cytotoxicity. Compounds with carbonyl groups at specific positions exhibited enhanced activity compared to their analogs without these features .
Case Study 3: Trypanocidal Activity
Research conducted on the synthesis and evaluation of new oxazepine derivatives demonstrated their effectiveness against Trypanosoma brucei. The study utilized molecular docking techniques to predict binding affinities and confirmed biological activity through cell viability assays .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How is 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde synthesized, and what analytical methods confirm its structure?
- Methodology :
-
Synthesis : The core tetrahydrobenzooxazepine scaffold is typically constructed via multi-step reactions. A modified Pictet-Spengler reaction is employed for cyclization, followed by carbaldehyde introduction using oxidizing agents like pyridinium chlorochromate (PCC) .
-
Purification : Column chromatography under inert atmospheres (e.g., argon) minimizes side reactions .
-
Structural Confirmation :
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NMR Spectroscopy : Assigns proton environments (e.g., oxazepine ring protons at δ 3.8–4.5 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
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Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 247.0842) .
Table 1: Optimal Reaction Conditions
Step Conditions Key Reagents Yield (%) Reference Cyclization DCM, RT, 12 h Trifluoroacetic acid (TFA) 65–75 Oxidation to Aldehyde Acetone, PCC, 0°C, 2 h PCC 80–85
Q. What are the key challenges in synthesizing derivatives of this compound?
- Methodology :
- Regioselectivity : The aldehyde group at position 7 is prone to side reactions (e.g., aldol condensation). Using bulky bases (e.g., LDA) in THF at −78°C suppresses unwanted reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the oxazepine nitrogen but may require post-reaction dialysis for purification .
Advanced Research Questions
Q. How can reaction pathways for derivative synthesis be mechanistically validated?
- Methodology :
-
Kinetic Analysis : Monitor reaction progress via HPLC-MS. For example, pseudo-first-order kinetics for aldehyde functionalization show rate constants (k) of 0.05–0.1 min⁻¹ in DMSO .
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Isotopic Labeling : ¹³C-labeled aldehyde groups track intermediate formation during reductive amination .
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Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for oxazepine ring-opening reactions .
Table 2: Key Mechanistic Insights
Q. How do structural modifications impact biological activity?
- Methodology :
- Enzyme Assays : Test inhibitory effects on carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow kinetics. Derivatives with electron-withdrawing groups (e.g., –CF₃) show IC₅₀ values of 12–18 nM .
- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the aldehyde group and Thr199 residue in CA-II .
- SAR Studies : Substituents at position 5 (e.g., allyl vs. ethyl groups) alter binding affinity by 3–5 kcal/mol .
Q. What strategies optimize yield in large-scale synthesis?
- Methodology :
- Continuous Flow Synthesis : Microreactors (0.5 mm ID) with residence times <10 min reduce side-product formation during cyclization .
- Design of Experiments (DoE) : Response surface methodology identifies optimal parameters (e.g., 45°C, pH 7.5) for aldehyde stabilization .
Data Contradictions & Resolutions
- Stereochemical Outcomes : reports cis-selectivity in Pictet-Spengler reactions, while observes trans-isomers under similar conditions. Resolution: Steric effects from 3,3-dimethyl substituents favor cis configurations .
- Biological Activity : reports CA-II inhibition, but notes weak activity in analogous compounds. Resolution: The aldehyde group’s electrophilicity enhances target engagement compared to carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
